![molecular formula C30H21ClN4O4 B12049802 4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide](/img/structure/B12049802.png)
4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-{3-[(phenylcarbonyl)amino]phenyl}naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4-hydroxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-hydroxy-2-naphthamide in an alkaline medium to form the azo compound.
Acylation: The resulting azo compound is further acylated with benzoyl chloride to introduce the benzoylamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration of reagents, are carefully controlled to optimize the synthesis process.
化学反応の分析
Types of Reactions
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Nucleophilic substitution reactions often require basic conditions and suitable nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye or pigment in various industrial applications.
作用機序
The mechanism of action of N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
- N-(3-(BENZOYLAMINO)PH)-4-((2-CHLOROPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
- N-(3-(BENZOYLAMINO)PH)-4-((2-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE
Uniqueness
N-(3-(BENZOYLAMINO)PH)-4-((2-CL-4-HYDROXYPHENYL)DIAZENYL)-1-HO-2-NAPHTHAMIDE is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C30H21ClN4O4 |
|---|---|
分子量 |
537.0 g/mol |
IUPAC名 |
N-(3-benzamidophenyl)-4-[(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H21ClN4O4/c31-25-16-21(36)13-14-26(25)34-35-27-17-24(28(37)23-12-5-4-11-22(23)27)30(39)33-20-10-6-9-19(15-20)32-29(38)18-7-2-1-3-8-18/h1-17,36-37H,(H,32,38)(H,33,39) |
InChIキー |
OXWLZJXVQLBAON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=C(C=C(C=C5)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



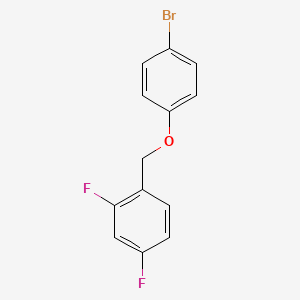
![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
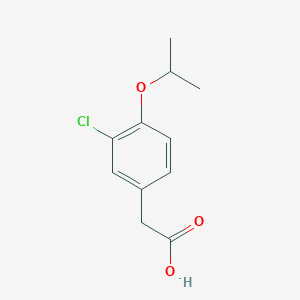
![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)
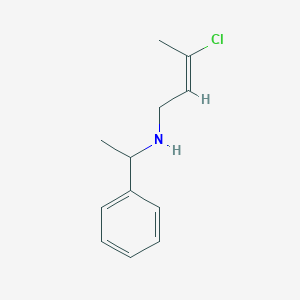
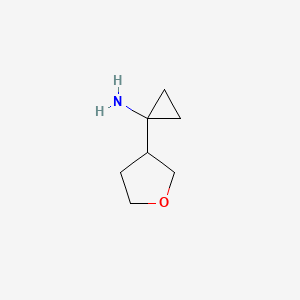
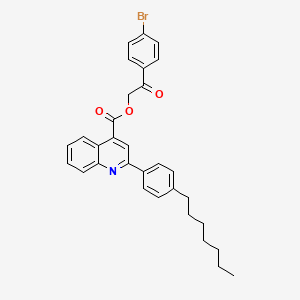
![2-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B12049770.png)
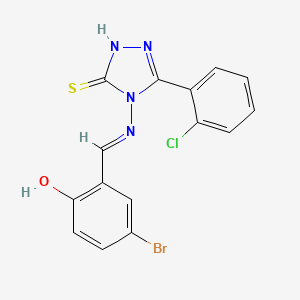
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12049785.png)
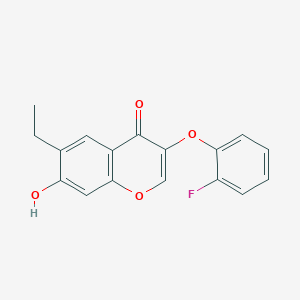

![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)
